1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid
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Overview
Description
1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromophenyl group at the 4-position and a carboxylic acid group at the 5-position makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Carboxylation: The carboxylic acid group can be introduced through various methods, including the use of carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrazole ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but differs in the heterocyclic ring structure.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a bromophenyl group and is used in antimicrobial research.
Uniqueness
1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C10H7BrN2O2 |
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Molecular Weight |
267.08 g/mol |
IUPAC Name |
2-(4-bromophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-9(10(14)15)5-6-12-13/h1-6H,(H,14,15) |
InChI Key |
RSWZDSGGMFUYMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(=O)O)Br |
Origin of Product |
United States |
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